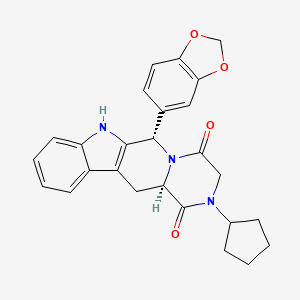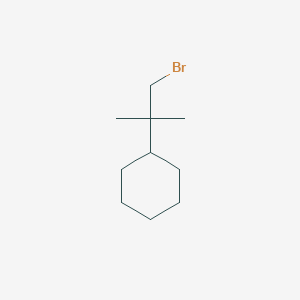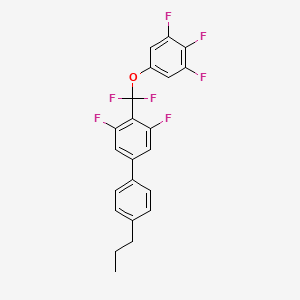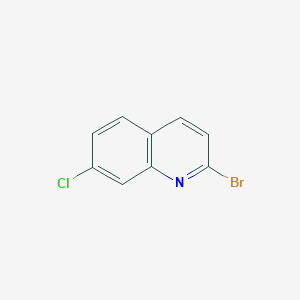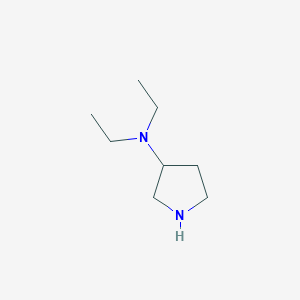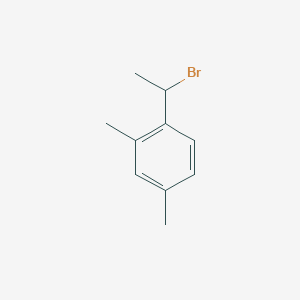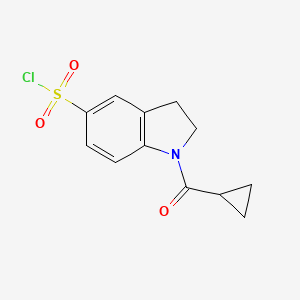
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride" is a chemical entity that appears to be related to various research areas involving cyclopropane derivatives and sulfonyl chlorides. Cyclopropane-containing compounds are of significant interest due to their presence in natural products and potential pharmaceutical applications. Sulfonyl chlorides, on the other hand, are versatile intermediates in organic synthesis, often used for the introduction of sulfonyl groups into molecules.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the use of sulfones as carbene equivalents, where dialkyl sulfones react with olefins to produce 1,1-dialkylcyclopropanes . Another method includes the visible-light-catalyzed difunctionalization of methylenecyclopropanes with sulfonyl chlorides, leading to the formation of 3-sulfonylated 1,2-dihydronaphthalenes . Similarly, vinylcyclopropanes can undergo sulfonylation/arylation under visible-light-mediated conditions to yield 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes . Additionally, AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides can construct highly stereoselective indane derivatives .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex and highly substituted. For instance, the synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes have been conducted using NMR, X-ray diffraction, and QTAIM approach, revealing intramolecular CH-π interaction and the formation of intermolecular halogen bonds . Similarly, trans-2,3-dihydrofuran and trans-1,2-cyclopropane derivatives containing sulfonyl groups have been identified by various spectroscopic methods .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions. For example, cyclopropanesulfonyl chloride has been synthesized and its reactions examined, showing mechanisms of hydrolysis similar to those of simple alkanesulfonyl chlorides . Aminoketones can be synthesized from α-amino aryl ketones with vinyl sulfonium salts, which can then be converted into 2-benzoyl quinolines . Additionally, [2 + 1] cycloaddition reactions of a 1-seleno-2-silylethene to 2-sulfonylacrylates have been used for the stereoselective synthesis of sulfone-substituted cyclopropanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives and related compounds are influenced by their molecular structure. The presence of sulfonyl groups, halogen atoms, and other substituents can significantly affect properties such as solubility, reactivity, and stability. For instance, the introduction of sulfonyl groups can enhance the reactivity of methylenecyclopropanes , while the presence of halogen bonds can influence the crystal packing and stability of trichlorocyclopropane derivatives . The use of different reagents and conditions, such as visible light catalysis or AlCl3 promotion , can also dictate the outcome of the synthesis and the properties of the final products.
科学的研究の応用
Indole Synthesis Methods
The synthesis and functionalization of indole compounds, such as "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride," are of significant interest in organic chemistry due to their prevalence in natural products and pharmaceuticals. A review of indole synthesis methods highlights the diversity and creativity in approaches to construct the indole nucleus, which is foundational for developing novel compounds for various applications, including medicinal chemistry and material science (Taber & Tirunahari, 2011).
Advances in Sulfonylation Reactions
Sulfonyl chlorides, such as "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride," are crucial intermediates in organic synthesis, particularly for introducing sulfonyl groups into molecules. Research on trifluoromethanesulfonyl chloride (CF3SO2Cl) discusses its utility in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, underlining the versatility of sulfonyl chlorides in chemical synthesis and the potential for creating diverse molecular architectures (Chachignon, Guyon, & Cahard, 2017).
Controlled Release Applications
The stabilization and controlled release of active compounds, including gases and volatiles, is an area of significant research interest. Studies on methods to stabilize and control the release of active compounds could be relevant to understanding how derivatives of "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride" might be used in applications such as preserving fresh produce or delivering pharmaceutical agents (Chen, Chen, Ray, & Yam, 2020).
Oxidation of Cyclopropane Derivatives
Research into the oxidation of cyclopropane-containing hydrocarbons provides insights into the functionalization of cyclopropane rings, which is relevant for compounds like "1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride." This area of study explores efficient methods for transforming cyclopropane derivatives, highlighting the potential for creating complex molecules with diverse functional groups (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
特性
IUPAC Name |
1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-18(16,17)10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRQRONDFXNPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

